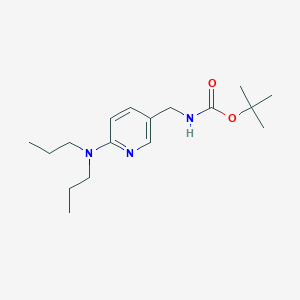

tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate

Description

"tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate" is a pyridine-derived compound featuring a tert-butyl carbamate group attached to a methyl-substituted pyridine ring. The pyridine core is substituted at position 6 with a dipropylamino group (-N(Pr)₂), which introduces significant steric bulk and electron-donating properties. This structural motif is characteristic of intermediates used in medicinal chemistry, particularly in the synthesis of kinase inhibitors or receptor-targeting agents, where the dipropylamino group may enhance lipophilicity and modulate binding affinity .

Properties

Molecular Formula |

C17H29N3O2 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

tert-butyl N-[[6-(dipropylamino)pyridin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C17H29N3O2/c1-6-10-20(11-7-2)15-9-8-14(12-18-15)13-19-16(21)22-17(3,4)5/h8-9,12H,6-7,10-11,13H2,1-5H3,(H,19,21) |

InChI Key |

NCMYDVIGLUCQQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=NC=C(C=C1)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 6-(dipropylamino)pyridin-3-ylmethanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate" with structurally related pyridine derivatives, focusing on substituents, molecular properties, and applications.

*Estimated molecular weight based on structural analogs.

Key Observations:

Substituent Effects: The dipropylamino group in the target compound distinguishes it from halogenated (Br, Cl, I) or methoxylated analogs. Halogenated derivatives (e.g., bromo or iodo) are prioritized for cross-coupling reactions, whereas the target compound’s amino group may facilitate hydrogen bonding or act as a directing group in catalysis .

Reactivity and Stability: The tert-butyl carbamate (Boc) group in all compounds provides temporary protection for amines, enabling selective deprotection during synthesis. However, the electron-donating dipropylamino group may reduce the pyridine ring’s electrophilicity compared to electron-withdrawing halogens . Methyl or methoxy substituents (e.g., in and ) enhance solubility in polar solvents, whereas the dipropylamino group likely increases solubility in organic phases .

Applications: Halogenated analogs (e.g., CAS 1142192-48-0) are commercially available at high costs (e.g., $400/g for 1 g), reflecting their utility in pharmaceutical intermediates .

Biological Activity

tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities stemming from its unique structural features. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure includes a tert-butyl group, a dipropylamino moiety, and a pyridine ring , which contributes to its potential pharmacological properties. The molecular formula is , with a molecular weight of approximately 265.35 g/mol. The presence of these functional groups is hypothesized to influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that pyridine derivatives often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several possible mechanisms of action.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, suggesting that this compound may act as an enzyme inhibitor.

- Receptor Modulation : The dipropylamino group may facilitate interactions with neurotransmitter receptors or other protein targets.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, warranting further exploration of this compound's potential in antimicrobial applications.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of related pyridine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures exhibited varying degrees of inhibition, suggesting that this compound may also possess antibacterial activity.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | S. aureus |

| This compound | TBD | TBD |

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, related compounds were tested for their ability to inhibit acetylcholinesterase (AChE). The results showed promising inhibition levels, indicating potential neuroprotective effects.

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| Compound X | 1.5 | AChE |

| Compound Y | 0.9 | AChE |

| This compound | TBD | TBD |

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of pyridine derivatives. For instance, modifications in the alkyl chain length and branching can significantly affect the potency and selectivity of these compounds.

Key Findings:

- Structure Activity Relationship : The length and branching of the alkyl chain in the amino group influence solubility and biological activity.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for compounds with similar structures.

- Toxicity Profile : Initial toxicity assessments indicate that certain derivatives exhibit low toxicity in vitro, suggesting a potential therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.